molecular formula C17H13BrClN3O2 B2453061 2-chlorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946371-30-8

2-chlorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2453061
CAS RN: 946371-30-8
M. Wt: 406.66
InChI Key: VCCZOAFUHAMTBK-UHFFFAOYSA-N
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Description

2-chlorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family and has been synthesized using various methods.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. The synthesized pyrazole derivatives containing this compound have demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies support its efficacy against Leishmania strains.

Antimalarial Activity

Malaria, transmitted by Plasmodium strains via mosquito bites, remains a significant global health concern. The same pyrazole derivatives were evaluated for antimalarial activity. Compounds 14 and 15 showed promising inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings suggest their potential as safe and effective antimalarial agents.

Tuberculosis Research

Indole derivatives, including those related to our compound, have been investigated for their biological potential. While not directly studied for tuberculosis, the broader class of indole derivatives may offer insights into antimicrobial activity .

Drug Resistance Studies

Considering the emergence of drug-resistant pathogens, including Plasmodium falciparum, research into overcoming resistance mechanisms is vital. Our compound could be part of such investigations.

properties

IUPAC Name

(2-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCZOAFUHAMTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chlorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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